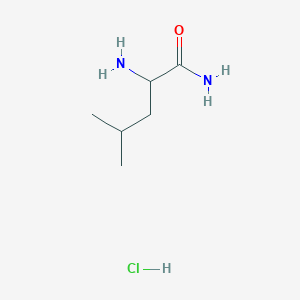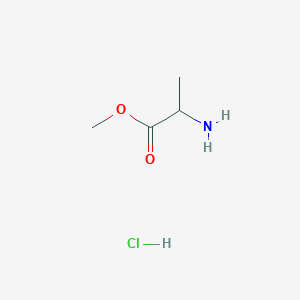
D-Arginine amide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arginine amide dihydrochloride is a synthetic derivative of the amino acid arginineThe compound is characterized by its molecular formula C6H15N5O·2HCl and is known for its role in peptide synthesis and as a biochemical reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Arginine amide dihydrochloride can be synthesized through the amidation of arginine. The process typically involves the reaction of arginine with an amine source under acidic conditions to form the amide bond. One common method involves the use of hydrogenation in the presence of a palladium catalyst on activated charcoal in a methanol/hydrochloric acid mixture .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar amidation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
D-Arginine amide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
D-Arginine amide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery vehicle and in gene therapy.
Industry: Utilized in the production of pharmaceuticals and biotechnology products
Wirkmechanismus
The mechanism of action of D-Arginine amide dihydrochloride involves its interaction with specific molecular targets. It can modulate protein aggregation and cytotoxicity, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The compound’s guanidinium group plays a crucial role in binding to protein surfaces, preventing misfolding and aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Arginine amide dihydrochloride
- Nα-acyl arginine methyl ester hydrochloride
- Arginine N-alkyl amide dihydrochloride
- Arginine O-alkyl ester dihydrochloride
Uniqueness
D-Arginine amide dihydrochloride is unique due to its specific stereochemistry and the presence of the guanidinium group, which enhances its binding affinity to proteins and its effectiveness in preventing protein aggregation. This makes it particularly valuable in research focused on neurodegenerative diseases and protein chemistry .
Eigenschaften
CAS-Nummer |
203308-91-2 |
|---|---|
Molekularformel |
C6H15N5O |
Molekulargewicht |
173.22 g/mol |
IUPAC-Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m1/s1 |
InChI-Schlüssel |
ULEBESPCVWBNIF-SCSAIBSYSA-N |
SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl |
Isomerische SMILES |
C(C[C@H](C(=O)N)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)N)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















